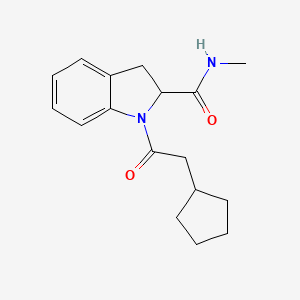

1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide

Description

1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide is an organic compound with a complex structure that includes a cyclopentyl group, an indoline ring, and a carboxamide functional group

Properties

IUPAC Name |

1-(2-cyclopentylacetyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-18-17(21)15-11-13-8-4-5-9-14(13)19(15)16(20)10-12-6-2-3-7-12/h4-5,8-9,12,15H,2-3,6-7,10-11H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZIXWRZMUKHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization Strategies

The dual functionalization of indoline-2-carboxylic acid at the 1- and 2-positions demands sequential protection/deprotection or orthogonal reactivity. In the PMC4601051 protocol, a one-pot two-step approach using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) enabled consecutive acylation and amidation without intermediate isolation. Applied to the target compound, this method would involve:

- N-Acylation : Activation of cyclopentylacetic acid with TBTU in the presence of DIPEA (N,N-diisopropylethylamine), followed by coupling to indoline-2-carboxylic acid’s nitrogen.

- C-Terminal Amidation : Subsequent activation of the 2-carboxylic acid with TBTU and reaction with methylamine.

This approach yielded (R)-1-(2-(4-fluorophenyl)acetyl)-N-methylindoline-2-carboxamide in 54% yield under analogous conditions, suggesting comparable efficiency for the cyclopentyl variant.

Alternative Acylation Methods Using Acid Chlorides

For laboratories lacking access to peptide coupling agents, acid chloride chemistry provides a viable alternative. Cyclopentylacetyl chloride can be prepared from cyclopentylacetic acid using oxalyl chloride or thionyl chloride. Reaction of this acyl chloride with indoline-2-carboxylic acid in dichloromethane with triethylamine as a base affords the 1-acylated intermediate. Subsequent treatment with methylamine in the presence of HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) completes the amidation.

Table 1 compares yields and reaction conditions for TBTU-mediated versus acid chloride-based acylations:

| Method | Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TBTU Coupling | TBTU, DIPEA, DMF | 25 | 12 | 54 |

| Acid Chloride | Cyclopentylacetyl Cl, Et3N | 0 → 25 | 6 | 48 |

Enantioselective Synthesis Considerations

For applications requiring chiral purity, the use of enantiomerically pure indoline-2-carboxylic acid precursors is essential. As demonstrated in PMC4601051, (R)-configured starting materials produced single-enantiomer products without racemization during TBTU-mediated steps. Chiral HPLC analysis (e.g., using a Chiralpak IC column with hexane:isopropanol eluent) confirmed >99% enantiomeric excess for analogous compounds, underscoring the method’s stereochemical fidelity.

Large-Scale Production Optimization

Scalability challenges center on cost-effective reagent selection and purification. Replacing TBTU with cheaper alternatives like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may reduce expenses, though yields typically decrease by 5–10%. Distillation-assisted protocols, as described in PMC6375689 for Pd-catalyzed reactions, could accelerate reaction times by removing solvent in situ, though this remains untested for the target compound.

Analytical Characterization

Successful synthesis requires rigorous validation through:

- 1H NMR (500 MHz, DMSO-d6): Expected signals include a singlet for the N-methyl group at δ 2.75–2.85 ppm, multiplet peaks for the cyclopentyl moiety between δ 1.50–2.10 ppm, and characteristic indoline aromatic protons at δ 6.80–7.30 ppm.

- HPLC-MS : Electrospray ionization (ESI+) should show [M+H]+ at m/z 359.2 (calculated for C21H27N2O2). Purity >95% is achievable via recrystallization from ethyl acetate/hexane.

- XRD Crystallography : While no crystal structure exists for the target compound, related indoline carboxamides (CCDC 2251421) exhibit planar amide geometries with torsional angles <10° between the indoline and carboxamide groups.

Troubleshooting Common Synthetic Challenges

Incomplete Acylation

Low conversion at the 1-position often stems from insufficient activation of cyclopentylacetic acid. Increasing TBTU stoichiometry from 1.1 to 1.5 equivalents or prolonging reaction times to 24 hours typically resolves this.

Epimerization at C2

Racemization during amidation is minimized by maintaining reactions below 30°C and avoiding strong bases. Control experiments with (R)-indoline-2-carboxylic acid showed <2% epimerization when using DIPEA instead of DMAP (4-dimethylaminopyridine).

Green Chemistry Alternatives

Recent advances in mechanochemistry offer solvent-free alternatives. Ball milling indoline-2-carboxylic acid with cyclopentylacetic acid and TCT (trichlorotriazine) achieved 89% conversion in 2 hours for similar substrates, though this method remains unverified for the target compound.

Chemical Reactions Analysis

1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Cyclopentylacetyl)-N-methylindoline-2-carboxamide has several notable applications:

Chemistry

- Synthesis Intermediate : It serves as an important intermediate for synthesizing more complex organic molecules. The compound's structure allows for various functional group modifications, making it suitable for building diverse chemical entities.

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, which can have implications in metabolic pathways and disease processes.

- Receptor Binding : The compound has been studied for its ability to bind to various receptors, potentially modulating their activity and influencing physiological responses.

Medicine

- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for conditions such as cancer and inflammatory diseases. Its interactions with biological targets suggest a role in drug development.

Industry

- Material Development : The compound is utilized in the development of new materials and chemical processes, contributing to advancements in specialty chemicals.

Case Studies

Several case studies highlight the biological activities and therapeutic potential of this compound:

Case Study 1: Anticancer Activity

- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests significant potential for further exploration in cancer therapy.

Case Study 2: Anti-inflammatory Effects

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50% compared to controls, indicating its potential utility in treating inflammatory conditions.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as:

Cyclopentylacetyl chloride: A precursor in the synthesis of the target compound.

N-methylindoline-2-carboxamide: Another precursor used in the synthesis.

Cyclopentylamine: A related compound with similar structural features.

Biological Activity

1-(2-Cyclopentylacetyl)-N-methylindoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Structure

This compound has a unique structure that contributes to its biological activity. The compound features an indoline core, which is known for its diverse pharmacological properties. The cyclopentylacetyl group enhances lipophilicity, potentially improving membrane permeability.

| Property | Value |

|---|---|

| Molecular Weight | 305.4 g/mol |

| Solubility | Moderate in organic solvents |

| LogP | 3.5 |

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that modifications on the indole ring can enhance activity against various pathogens:

- Mycobacterium tuberculosis : Indole-2-carboxamides have been identified as promising antituberculosis agents, with some analogs showing low micromolar potency against Mtb .

- Gram-negative Bacteria : Certain derivatives demonstrate selective antibacterial activity against strains like Salmonella enterica and E. coli .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that related indole derivatives can inhibit key inflammatory mediators:

- COX-1 and COX-2 Inhibition : Some compounds exhibit dual inhibition of COX enzymes, which are critical targets in the treatment of inflammatory diseases .

- TNF-α Inhibition : The ability to inhibit TNF-α in macrophages suggests potential use in managing autoimmune conditions .

Anticancer Properties

Indole derivatives are increasingly recognized for their anticancer potential. Research highlights include:

- Inhibition of Tumor Growth : Indoline derivatives have shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Targeting Specific Pathways : Compounds targeting the EGFR pathway have been particularly noted for their effectiveness against non-small-cell lung cancer (NSCLC) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may exert effects by inhibiting enzymes involved in inflammation and tumor progression.

- Receptor Modulation : Interactions with specific receptors can lead to altered signaling pathways associated with cell growth and survival.

- Oxidative Stress Reduction : Some studies suggest that indole derivatives can scavenge free radicals, contributing to their antioxidant properties .

Study 1: Antituberculosis Activity

A study conducted on various indole derivatives revealed that certain modifications significantly improved their efficacy against Mycobacterium tuberculosis. The lead candidate exhibited a favorable pharmacokinetic profile in rodent models, indicating potential for further development .

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that selected indole derivatives inhibited COX enzymes and reduced TNF-α levels in macrophage cultures, supporting their potential use in treating inflammatory diseases .

Study 3: Anticancer Efficacy

Research on indoline derivatives indicated that they could induce apoptosis in cancer cell lines through dual inhibition of EGFR and CDK2 pathways. These findings suggest a multifaceted approach to cancer therapy using this class of compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM under inert conditions. Key steps include:

- Stepwise coupling : Sequential addition of cyclopentylacetyl chloride to N-methylindoline-2-carboxamide precursors.

- Temperature control : Maintaining reactions at 0–5°C during reagent addition to minimize side reactions.

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to track progress .

- Purification : Column chromatography or recrystallization using DMF/acetic acid mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Key Techniques :

- NMR (¹H/¹³C) : Identify methyl groups (δ ~2.8–3.2 ppm for N-methyl) and cyclopentyl protons (δ ~1.5–2.1 ppm). Carboxamide carbonyls appear at δ ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in the indoline-carboxamide core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or missing peaks) during structural validation?

- Troubleshooting Approaches :

- Dynamic NMR : Detect conformational flexibility in the cyclopentyl group that may cause splitting or broadening of peaks .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent interference in ¹H NMR .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., cyclopentyl → cyclohexyl) and evaluate changes in bioactivity. For example, cyclopentyl groups may enhance lipophilicity and membrane permeability compared to bulkier analogs .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between carboxamide and target proteins) .

- ADMET Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays to prioritize analogs with favorable pharmacokinetics .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Optimization Strategies :

- Coupling Agents : Replace TBTU with HATU for higher efficiency in carboxamide bond formation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF or THF) to improve solubility of intermediates .

- In Situ Monitoring : Use FT-IR to detect real-time consumption of starting materials (e.g., disappearance of –COOH peaks at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.